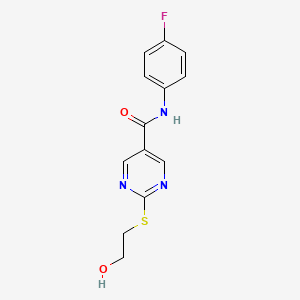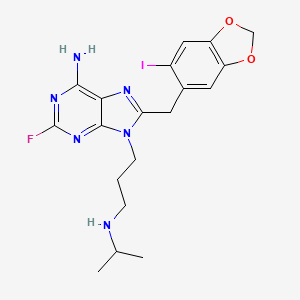
N-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)pyrimidine-5-carboxamide
Overview
Description
N-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group, a hydroxyethylsulfanyl group, and a pyrimidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)pyrimidine-5-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative and an appropriate nucleophile.
Attachment of the Hydroxyethylsulfanyl Group: The hydroxyethylsulfanyl group can be attached through a thiol-ene reaction between an alkene derivative and a thiol compound under radical initiation conditions.
Formation of the Carboxamide Moiety: The carboxamide moiety can be formed through an amidation reaction between a carboxylic acid derivative and an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, borane, tetrahydrofuran, and ethanol.
Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)pyrimidine-5-carboxamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: As a potential inhibitor of specific enzymes or receptors due to its unique chemical structure.
Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.
Industry: As an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)pyrimidine-5-carboxamide is dependent on its specific application. In biological systems, it may exert its effects by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved can vary, but may include inhibition of kinases, modulation of receptor activity, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]pyrimidine-5-carboxamide: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
N-(4-Methylphenyl)-2-[(2-hydroxyethyl)sulfanyl]pyrimidine-5-carboxamide: Similar structure with a methylphenyl group instead of a fluorophenyl group.
N-(4-Bromophenyl)-2-[(2-hydroxyethyl)sulfanyl]pyrimidine-5-carboxamide: Similar structure with a bromophenyl group instead of a fluorophenyl group.
Uniqueness
N-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)pyrimidine-5-carboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to other halogenated or substituted phenyl derivatives. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
923291-76-3 |
|---|---|
Molecular Formula |
C13H12FN3O2S |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-(2-hydroxyethylsulfanyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C13H12FN3O2S/c14-10-1-3-11(4-2-10)17-12(19)9-7-15-13(16-8-9)20-6-5-18/h1-4,7-8,18H,5-6H2,(H,17,19) |
InChI Key |
KTKSEBNHLQFGIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CN=C(N=C2)SCCO)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-{[(2,4-Dimethoxyphenyl)methyl]amino}-2-benzofuran-1(3H)-one](/img/structure/B8655113.png)





![Pyrido[4,3-d]pyrimidine-4(1h)-thione,7-amino-](/img/structure/B8655170.png)
![4-(1H-benzo[d]imidazol-2-yl)cyclohexanol](/img/structure/B8655177.png)
![(2S,3R)-2-[(methoxycarbonyl)amino]-3-methylpentanoic acid](/img/structure/B8655178.png)

